molecular formula C14H15NO B1467740 5-(4-Methoxyphenyl)-2-methylaniline CAS No. 761440-20-4

5-(4-Methoxyphenyl)-2-methylaniline

Cat. No. B1467740
M. Wt: 213.27 g/mol
InChI Key: AIROINZDCGLJBZ-UHFFFAOYSA-N
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Description

The compound “5-(4-Methoxyphenyl)-2-methylaniline” seems to be a complex organic compound. It likely contains a methoxyphenyl group (a phenyl ring with a methoxy group attached) and a methylamine group (an amine group with a methyl group attached). However, without more specific information or context, it’s difficult to provide a detailed description1.



Synthesis Analysis

While I couldn’t find specific synthesis methods for “5-(4-Methoxyphenyl)-2-methylaniline”, there are general methods for synthesizing similar compounds. For instance, substituted 5-(4-methoxyphenyl)-1H-indoles and 5-(4-methoxyphenyl)-1H-imidazoles have been synthesized and studied for their substrate-selective inhibition of ALOX152.



Molecular Structure Analysis

Again, specific structural analysis for “5-(4-Methoxyphenyl)-2-methylaniline” is not available. However, similar compounds like 4-(4-methoxyphenethyl)-5-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazol-3-one have been characterized by single crystal X-ray diffraction3.



Chemical Reactions Analysis

Specific chemical reactions involving “5-(4-Methoxyphenyl)-2-methylaniline” are not available in the resources I accessed. However, similar compounds have been studied for their reactivity3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-Methoxyphenyl)-2-methylaniline” are not specifically mentioned in the resources I accessed. However, similar compounds like para-, meta- and ortho 4-Methoxyphenyl Piperazine have been studied for their physical and chemical properties5.


Scientific Research Applications

  • Antitumor Activity : In medicinal chemistry, 5-(4-Methoxyphenyl)-2-methylaniline derivatives have been explored for their antitumor activity. A study by Wang et al. (2002) investigated a series of compounds with heterocycles replacing the cis double bond in combretastatin A-4, a known antitumor agent. They found that certain analogues displayed significant cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy (Wang et al., 2002).

  • Antiviral Activity : Another study by Hocková et al. (2003) focused on the synthesis of pyrimidine derivatives, including those with a 5-(4-Methoxyphenyl)-2-methylaniline structure, for antiviral applications. They observed that some derivatives significantly inhibited retrovirus replication in cell culture, indicating their potential as antiviral agents (Hocková et al., 2003).

  • Material Chemistry and Photophysical Properties : Khalid et al. (2020) conducted a study on the synthesis of unsymmetrical mono-carbonyl curcuminoids, including derivatives of 5-(4-Methoxyphenyl)-2-methylaniline. They characterized these compounds using various spectroscopic techniques and evaluated their photophysical properties. Such compounds have potential applications in material chemistry due to their interesting electronic and structural properties (Khalid et al., 2020).

  • Corrosion Inhibition : In the field of corrosion science, derivatives of 5-(4-Methoxyphenyl)-2-methylaniline have been studied for their potential as corrosion inhibitors. Bentiss et al. (2009) investigated the inhibition performance of a derivative on mild steel in a hydrochloric acid medium, finding high inhibition efficiency, which is valuable in industrial applications to prevent metal corrosion (Bentiss et al., 2009).

  • Insecticidal Properties : Hirashima et al. (1990) explored the insecticidal properties of 2-Methoxy-5-substituted 1, 3, 2-oxazaphospholidine 2-sulfides, which include derivatives of 5-(4-Methoxyphenyl)-2-methylaniline. They found potent insecticide activity against specific insects, suggesting potential use in pest control (Hirashima et al., 1990).

Safety And Hazards

The safety and hazards of “5-(4-Methoxyphenyl)-2-methylaniline” are not specifically mentioned in the resources I accessed. However, similar compounds like 4-Methoxyphenol have safety data sheets available that provide information on hazards, safe handling, and first aid measures6.


Future Directions

Specific future directions for research on “5-(4-Methoxyphenyl)-2-methylaniline” are not available in the resources I accessed. However, research on similar compounds continues to be active, suggesting that there may be future developments in this area7.


Please consult with a professional chemist or a relevant expert for more accurate and detailed information. This information is based on the best available resources but may not be fully accurate or complete.


properties

IUPAC Name

5-(4-methoxyphenyl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-3-4-12(9-14(10)15)11-5-7-13(16-2)8-6-11/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIROINZDCGLJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)-2-methylaniline

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1ccc(-c2ccc(C)c([N+](=O)[O-])c2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 4′-methoxy-4-methyl-3-nitrobiphenyl (630 mg, 2.95 mmol) and 10% palladium on charcoal (63 mg, 0.059 mmol) in methanol (6 mL) is stirred under hydrogen atmosphere for 12 hours. Palladium catalyst is removed by filtration and the resulting solution is evaporated in vacuo to afford the title compound.
Name
4′-methoxy-4-methyl-3-nitrobiphenyl
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
63 mg
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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